2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Description
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative characterized by a ketone group at position 1, a fluorine atom at position 2, and a methoxy group at position 5 on the naphthalene ring system. This compound belongs to a class of bicyclic ketones with applications in pharmaceutical intermediates and organic synthesis. The fluorine substituent enhances electronegativity and may influence bioactivity, while the methoxy group contributes to electronic and steric effects.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9H,5-6H2,1H3 |
InChI Key |
IPVLUYYIXCVACP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2=O)F |
Origin of Product |
United States |
Preparation Methods
Route via Friedel–Crafts Alkylation and Fluorination
Preparation of the tetrahydronaphthalene core:
Starting from substituted benzene derivatives, a Friedel–Crafts alkylation with suitable aldehydes or ketones introduces the necessary side chains, forming the core structure.Selective fluorination at position 2:
Using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) , fluorine can be introduced regioselectively at the desired position via electrophilic aromatic substitution or via directed fluorination strategies.Methoxylation at position 5:
The methoxy group is installed through nucleophilic substitution using methanol in the presence of acid catalysts or via methylation of hydroxyl groups formed during earlier steps.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Alkylation | Benzene derivatives, aldehydes/ketones | Lewis acids (AlCl₃), reflux | Forms the tetrahydronaphthalene core |
| Fluorination | NFSI or Selectfluor | Room temperature, inert atmosphere | Regioselective fluorination at position 2 |
| Methoxylation | Methanol, acid catalyst (e.g., H₂SO₄) | Reflux | Installation of methoxy group at position 5 |
Route via Cyclization of Fluorinated Precursors
Synthesis of fluorinated aromatic precursors:
Using aromatic fluorination techniques, prepare fluorinated phenyl derivatives with suitable functional groups.Cyclization to tetrahydronaphthalene:
Employ intramolecular cyclization under acidic or basic conditions to form the fused ring system.Introduction of the methoxy group:
Methylation of hydroxyl groups or direct substitution with methylating agents such as dimethyl sulfate or methyl iodide .Oxidation to ketone:
Use oxidizing agents like potassium permanganate or chromium-based reagents to oxidize the ring to the ketone at position 1.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Acid catalysts (e.g., polyphosphoric acid) | Elevated temperature | Forms the fused ring system |
| Methylation | Methyl iodide, K₂CO₃ | Reflux | Adds methoxy group |
| Oxidation | KMnO₄, NaOH | Aqueous medium, controlled temperature | Converts to ketone |
Representative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Main Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel–Crafts Alkylation & Fluorination | Benzene derivatives, aldehydes | AlCl₃, NFSI/Selectfluor | Reflux, inert atmosphere | Regioselectivity, versatility | Multi-step, moderate yields |
| Cyclization of Fluorinated Precursors | Aromatic fluorides, methylating agents | Acid catalysts, methyl halides | Elevated temperature | High regioselectivity | Requires precursor synthesis |
| Natural Product Derivative Route | Longifolene, terpenes | Oxidants, fluorinating agents | Controlled oxidation, fluorination | Scalable, environmentally friendly | Complex purification |
Research Findings and Notes
Mechanistic Insights:
Fluorination at specific positions often involves electrophilic fluorinating agents that favor certain regioselectivities based on electronic and steric factors. Methylation to install the methoxy group is typically achieved via SN2 reactions with methylating agents under basic conditions.Optimization Strategies:
Recent advances focus on improving regioselectivity and yield via directing groups, protecting groups, and catalytic systems. For example, directing groups on aromatic rings can guide fluorination to the desired position.Industrial Relevance: The synthesis route must consider scalability, cost, and environmental impact. Continuous flow processes and greener reagents are increasingly preferred.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
a. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one (5-Methoxy-2-tetralone)
- Structure : Ketone at position 2, methoxy at position 3.
- Key Differences : The absence of fluorine and ketone position alter electronic distribution.
- Synthesis : Produced via Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and cyclization .
- Applications: Intermediate in fragrance and pharmaceutical synthesis (e.g., butorphanol derivatives) .
b. 6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one
- Structure : Ketone at position 1, methoxy at position 6, and phenyl substituent at position 2.
- Key Differences : The phenyl group increases steric bulk and lipophilicity (logP ~3.7 inferred from similar compounds).
- Commercial Data : Priced at $175–$500 for 5g (97% purity), reflecting higher cost due to synthetic complexity .
c. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Structure : Ketone at position 1, methoxy at position 5.
- Physical Properties : Melting point 59–63°C; synthesized via Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride .
d. 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
- Structure : Ketone at position 1, fluorine atoms at positions 5 and 6.
Substituent Effects on Physical and Chemical Properties
*Estimated based on molecular formula C₁₁H₁₁FO₂.
- Fluorine vs. Methoxy : Fluorine’s electronegativity increases dipole moments and may reduce melting points compared to methoxy-only analogs (e.g., 7-methoxy-1-tetralone melts at 59–63°C, while di-fluoro analogs likely have lower values) .
- Phenyl Substituents : Increase molecular weight and logP, enhancing membrane permeability but reducing aqueous solubility .
Commercial and Pharmacological Relevance
- Pricing Trends : Fluorinated and phenyl-substituted variants command higher prices (e.g., 6-methoxy-2-phenyl-1-tetralone at $500/5g) due to complex synthesis .
- Drug Development : Tetralones are precursors to therapeutics like lasofoxifene (derived from 6-methoxy-1-tetralone) . The fluorine in 2-fluoro-5-methoxy-1-tetralone may enhance binding affinity in target proteins.
Biological Activity
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a tetrahydronaphthalene core with a fluorine atom at the second position and a methoxy group at the fifth position. This combination may impart distinct chemical reactivity and biological properties.
- Molecular Formula : CHFO
- Molecular Weight : 194.20 g/mol
- CAS Number : 186297-51-8
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action is likely linked to interactions with specific enzymes or receptors involved in metabolic pathways, influencing cell signaling related to growth and inflammation.
Antimicrobial Activity
A study highlighted that compounds structurally related to this compound demonstrated significant antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.
Antiviral Properties
Preliminary investigations suggest that this compound may inhibit viral replication through mechanisms similar to those observed in other fluoro-substituted naphthalenes. The presence of the fluorine atom could enhance binding affinity to viral proteins or cellular receptors, thereby mitigating viral activity.
Case Studies and Research Findings
Recent studies have explored the biological efficacy of various naphthalene derivatives, including this compound. Below are notable findings:
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis.
- Cell Signaling Modulation : It could influence pathways related to inflammation and cell growth by interacting with specific receptors.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to apoptosis in targeted cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
